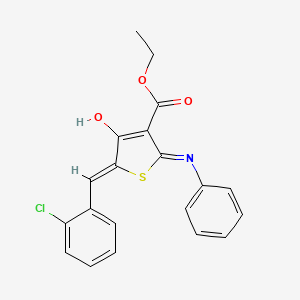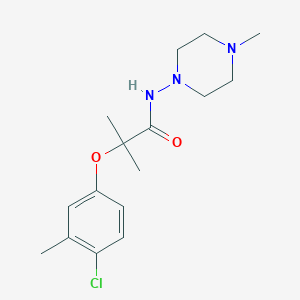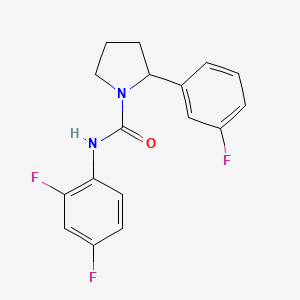![molecular formula C18H22O4 B6095365 2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B6095365.png)
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene is an organic compound that belongs to the class of aryloxy phenols. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a benzene ring substituted with methoxy and propoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a suitable halogenated propoxy compound under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide or potassium carbonate, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or reduction of other functional groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents onto the benzene ring. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound may yield nitro derivatives, while halogenation can produce halogenated aryloxy phenols .
Aplicaciones Científicas De Investigación
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including bioactive natural products and conducting polymers.
Biology: In biological research, the compound is studied for its potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used in the production of plastics, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Similarly, its interaction with cellular receptors or signaling proteins can influence cell proliferation and apoptosis, contributing to its potential anti-tumor activity .
Comparación Con Compuestos Similares
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene can be compared with other similar compounds, such as:
2-methoxy-3-methylphenol: This compound has a similar methoxy group but lacks the propoxy substitution, resulting in different chemical properties and reactivity.
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol: This compound features a similar aryloxy structure but with different substituents on the benzene ring, leading to variations in its biological and chemical activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.
Propiedades
IUPAC Name |
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14-9-10-17(18(13-14)20-3)22-12-6-11-21-16-8-5-4-7-15(16)19-2/h4-5,7-10,13H,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXHYPGLBJYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095298.png)
![[1-(2-Phenylpropyl)piperidin-2-yl]methanol](/img/structure/B6095301.png)
![7-(2,2-dimethylpropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6095302.png)
![1-[5-[[2-(4-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6095309.png)
![[5-[1-(5-Ethyl-1,3-oxazole-4-carbonyl)pyrrolidin-2-yl]thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B6095347.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6095359.png)
![1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]methanamine](/img/structure/B6095369.png)
![2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine](/img/structure/B6095374.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B6095375.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6095383.png)
![N-(3-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6095385.png)
